N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
"N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide" is a synthetic acetamide derivative featuring a pyridine-furan hybrid scaffold and a thioether-substituted phenyl group. The furan ring may enhance π-π stacking interactions, while the isopropylthio group could modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15(2)26-20-5-3-16(4-6-20)10-21(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h3-9,11,13-15H,10,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQFPERFJKGUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions to form the final compound. Key steps include:
Formation of the furan and pyridine intermediates: These intermediates are synthesized through standard organic reactions such as Friedel-Crafts acylation and nucleophilic substitution.
Coupling reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and pyridine oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H22N2O2S, with a molecular weight of 366.48 g/mol. It features a furan ring, a pyridine moiety, and an isopropylthio group, which contribute to its unique pharmacological properties. The incorporation of heterocyclic components like furan often enhances the compound's bioactivity, making it valuable in drug development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects against various cancer cell lines, including A549 (lung), HeLa (cervical), and SW480 (colorectal). The compound demonstrated potent activity against these cell lines while exhibiting low toxicity towards normal cells (HL7702) .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 1.35 | Potent |
| HeLa | 1.50 | Potent |
| SW480 | 1.75 | Potent |
| HepG2 | 10.00 | Weak |
This suggests that the compound may act as an epidermal growth factor receptor (EGFR) inhibitor, a common target in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Structural analogs have been tested against various pathogens, indicating potential effectiveness against bacterial strains and fungi .
The biological activity of this compound can be attributed to its ability to modulate enzyme activity or receptor function. Its unique structure allows it to effectively bind to specific molecular targets, which could lead to therapeutic effects across various biological pathways .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Reagents : Common reagents include organic solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.
- Reactions : The synthesis may involve multicomponent reactions that yield polysubstituted furans, enhancing the compound's bioactive properties .
- Catalysts : Catalysts such as palladium on carbon are often utilized for reduction processes during synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on EGFR Inhibition : A series of derivatives were designed targeting EGFR with promising results against high-expressed cancer cell lines .
- Antitubercular Activity : Similar compounds have shown significant inhibitory effects against Mycobacterium tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
